2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
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Overview
Description
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound with the molecular formula C7H10ClNO. It is characterized by a bicyclic structure containing a nitrogen atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of 2-Azabicyclo[2.2.1]heptane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
2-Azabicyclo[2.2.1]heptane+SOCl2→2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride+SO2+HCl
This reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Reduction Reactions: It can be reduced to form the corresponding amine.
Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-Azabicyclo[2.2.1]heptane.
Oxidation: 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- 2-Azabicyclo[2.2.1]heptane-2-methylamine
- 2-Azabicyclo[2.2.1]heptane-2-ol
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKPWUKQGUPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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